![molecular formula C11H11N3O2S B2390230 4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide CAS No. 138712-83-1](/img/structure/B2390230.png)
4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide
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Overview
Description
Scientific Research Applications
- The synthesis of pyrrole-3-carboxylic acid amides, such as our compound, is of significant interest due to their central role in successful drugs like Atorvastatin and Sunitinib. These drugs are used for cholesterol management and cancer treatment, respectively .
- The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, including our compound, have bioactive properties. They show antimalarial and HIV-1 protease inhibitory activities, inspiring research into their synthesis .
- Imidazole-containing compounds, which share structural similarities with our compound, have been evaluated for antioxidant potential. These compounds exhibit scavenging activity, making them relevant in the context of oxidative stress and health .
- Among indole derivatives, certain compounds with similar structural features to our compound have shown anti-inflammatory and analgesic properties. These findings highlight the potential therapeutic applications of related molecules .
- Our compound was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide. High yield and operational simplicity characterize the synthetic procedure .
- Researchers have explored various approaches, including oxidative cyclization of β-enaminones, ring-opening cyclization of cyclopropyl ketones, and Cu (II)-catalyzed cyclization, to synthesize related pyrrolin-4-ones .
- Investigating the preferred cyclization pathway under specific conditions (e.g., Boc-deprotection) provides insights into the reactivity of our compound and related structures .
- Iodine-promoted cyclization of enaminone with aryl methyl ketones has also been demonstrated as a useful method for synthesizing pyrrolin-4-ones .
Organic Synthesis and Medicinal Chemistry
Antioxidant Potential
Anti-Inflammatory and Analgesic Activities
Cyclization Reactions and Synthetic Pathways
Chemical Reactions and Mechanisms
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s worth noting that similar compounds, such as imidazole derivatives, interact with their targets in a variety of ways to exert their effects .
Biochemical Pathways
Similar compounds, such as imidazole derivatives, are known to affect a wide range of biochemical pathways .
Result of Action
Similar compounds, such as imidazole derivatives, have been reported to have a wide range of biological activities .
properties
IUPAC Name |
4-methyl-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-3-5-8(6-4-7)9(15)12-10-13-11(16)14(2)17-10/h3-6H,1-2H3,(H,12,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBHGBQJYFEVSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide |
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